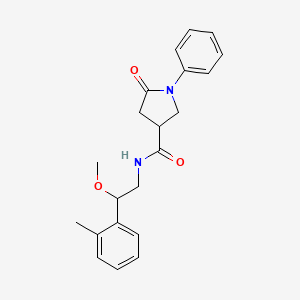

N-(2-methoxy-2-(o-tolyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-2-(o-tolyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1970s and has gained popularity as a recreational drug in recent years. Despite its potential for abuse, MT-45 has also shown promise in scientific research.

Aplicaciones Científicas De Investigación

- Borate and Sulfonamide Groups : The compound contains both borate and sulfonamide functional groups. It can be synthesized through nucleophilic and amidation reactions .

- Drug Synthesis : Boronic acid compounds, including aryl borates, play a crucial role in organic synthesis. They are used to protect diols, participate in asymmetric synthesis of amino acids, and facilitate Diels–Alder and Suzuki coupling reactions. Additionally, boric acid compounds serve as enzyme inhibitors and specific ligand drugs in pharmaceutical research .

- Succinate Dehydrogenase (SDH) Inhibitors : Researchers have explored N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives as novel SDH inhibitors with enhanced fungicidal activity. These compounds are promising for developing new fungicides .

- Functionalized Polymers : The compound can be used as a reactive side group for polymer synthesis. By binding it to monomers and polymerizing, researchers can create polymers with planned pendant reactive groups. This approach enables tailored properties and applications in materials science .

- 2-Methoxy Ethyl Ether : Although not directly related to the compound, 2-methoxy ethyl ether is a solvent and reagent commonly used in scientific research. It finds applications in various chemical reactions and processes .

- Boronic Ester Bonds : Borate linkages, such as boronic ester bonds, are employed in constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, and other microenvironmental factors. They offer controlled drug release mechanisms and are used for delivering anticancer drugs, insulin, and genes .

- Density Functional Theory (DFT) : Researchers have used DFT to study the molecular electrostatic potential and frontier molecular orbitals of the title compound. This analysis provides insights into its physical and chemical properties .

Organic Synthesis and Drug Intermediates

Fungicidal Activity Enhancement

Polymer Synthesis

Solvent and Reagent

Drug Delivery Systems

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Mecanismo De Acción

Target of Action

These receptors could be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which this compound may resemble, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Propiedades

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-8-6-7-11-18(15)19(26-2)13-22-21(25)16-12-20(24)23(14-16)17-9-4-3-5-10-17/h3-11,16,19H,12-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGWXJNNHBAJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(o-tolyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)

![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962572.png)